molecular formula C18H22ClN3OS2 B2591932 N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216739-45-5

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2591932
CAS No.: 1216739-45-5
M. Wt: 395.96
InChI Key: FOXCDZBMRQLAQN-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic small molecule featuring a benzo[d]thiazole core substituted with dimethyl groups at positions 4 and 5. The compound includes a thiophene-2-carboxamide moiety linked to a dimethylaminoethyl side chain, with a hydrochloride counterion enhancing solubility.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS2.ClH/c1-12-7-8-14-16(13(12)2)19-18(24-14)21(10-9-20(3)4)17(22)15-6-5-11-23-15;/h5-8,11H,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXCDZBMRQLAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=CS3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic organic compound with significant potential in medicinal chemistry. Its unique molecular structure incorporates a dimethylaminoethyl group and a benzo[d]thiazole moiety, which contribute to its biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Molecular Structure and Properties

The molecular formula of this compound is C21H23ClN4OS2, with a molecular weight of approximately 447.0 g/mol. The compound's structural features enhance its solubility and bioavailability, making it a candidate for further pharmacological studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps in the synthesis process include:

  • Formation of the thiophene ring : Utilizing appropriate reagents to create the thiophene structure.
  • Introduction of the benzo[d]thiazole moiety : This step often involves cyclization reactions.
  • Attachment of the dimethylaminoethyl group : This functional group is introduced to enhance biological activity.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the final product.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit moderate to good anti-tubercular activity against Mycobacterium tuberculosis H37Rv . The mechanism of action may involve interference with bacterial cell wall synthesis or enzyme inhibition.

Anticancer Activity

Research has shown that derivatives of benzothiazole and thiophene exhibit antiproliferative effects against various cancer cell lines. For instance, compounds derived from similar structures have demonstrated significant inhibitory effects on cell proliferation in human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines . The specific IC50 values for these derivatives suggest promising anticancer potential.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. Upon binding to enzymes or receptors, the compound may modulate their activity through pathways such as signal transduction and gene expression regulation .

Case Studies and Research Findings

StudyFindings
The compound exhibits structural characteristics that enhance solubility and bioavailability; further pharmacological studies are warranted.
Moderate to good anti-tubercular activity against M. tuberculosis H37Rv was observed in similar compounds.
Antiproliferative effects were noted in various cancer cell lines with specific IC50 values indicating significant potency.
Mechanistic studies suggest modulation of enzyme activity through binding interactions within biological systems.

Scientific Research Applications

Research indicates that this compound exhibits significant anticancer properties , particularly against various human cancer cell lines. The presence of the thiazole ring is crucial for its cytotoxic effects. Studies have shown that modifications to this ring can significantly alter its biological potency, suggesting that the structural features of the compound play a vital role in its effectiveness against cancer cells.

Medicinal Chemistry

This compound serves as a lead candidate for developing new anticancer agents. Its unique structural features make it suitable for further modifications aimed at enhancing efficacy and reducing toxicity.

Interaction Studies

Interaction studies have demonstrated that N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride interacts with various biological macromolecules, including proteins involved in cancer pathways. These interactions are critical for understanding the compound's therapeutic potential and guiding future research directions .

Case Studies

Several case studies have been documented regarding the efficacy of thiazole-containing compounds in treating cancer:

  • Anticancer Activity : A study demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity .
  • Mechanistic Insights : Another investigation utilized molecular docking to elucidate binding affinities with specific oncogenic targets, providing insights into the compound's mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Carboxamide Derivatives

describes quinoline-2-carboxamide derivatives (e.g., SzR-105: N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride), which share the dimethylaminoalkyl side chain and carboxamide linkage. Unlike the target compound, SzR-105 features a 4-hydroxyquinoline core instead of a benzo[d]thiazole-thiophene hybrid. Molecular weight differences are notable: SzR-105 (309.79 g/mol) is lighter than the target compound (estimated ~400–450 g/mol based on structural analogs). These quinoline derivatives exhibit modulatory effects on kynurenic acid pathways, suggesting that the benzo[d]thiazole analog may similarly target neurochemical systems .

focuses on N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide derivatives. While these compounds share a benzothiazole-carboxamide scaffold, their substitution patterns differ significantly: the target compound lacks the 4-oxo-thiazolidinone ring and instead incorporates a thiophene ring.

Benzo[d]thiazole Derivatives

details N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide hydrochloride, which shares the benzo[d]thiazole core and dimethylaminoethyl side chain. However, the acetamide group in this analog is modified with a methylsulfonamido moiety, diverging from the thiophene-2-carboxamide group in the target compound. This substitution likely alters electronic properties and binding affinities .

lists N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride, which replaces the thiophene ring with a phenoxyacetamide group.

Thiazolyl Acetamides

reports 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, highlighting structural similarities in amide linkages and heterocyclic components. However, the absence of a dimethylaminoethyl side chain and benzo[d]thiazole core limits direct comparability. Crystallographic data from this study reveal hydrogen-bonded dimers, suggesting that the target compound’s amide group may similarly influence solid-state stability .

Key Research Findings and Implications

  • Structural Flexibility: The dimethylaminoethyl side chain in the target compound and its analogs (e.g., ) enhances solubility and may facilitate interactions with charged binding pockets.
  • Heterocyclic Core Influence: Replacing quinoline () with benzo[d]thiazole () could alter substrate specificity in enzyme targets due to differences in aromatic π-systems and hydrogen-bonding capacity.
  • Synthetic Challenges : Lower yields in benzothiazole-3-carboxamide syntheses () suggest that optimizing reaction conditions (e.g., solvent, temperature) may be critical for the target compound.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and carboxamide coupling. Critical parameters include:

  • Solvent selection : Use polar aprotic solvents (e.g., acetonitrile, DMF) for cyclization steps to enhance reactivity .
  • Reaction time : Optimize reflux duration (1–3 minutes for initial cyclization; 4–6 hours for coupling reactions) to balance yield and purity .
  • Catalyst system : Employ iodine/triethylamine for sulfur elimination during thiadiazole formation .
  • Purification : Use ethanol or acetonitrile recrystallization to isolate high-purity crystals (yields >85%) .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer : Prioritize:

  • 1H/13C NMR : Assign peaks for dimethylamino (δ ~2.2–2.5 ppm, singlet) and benzo[d]thiazolyl aromatic protons (δ ~7.2–8.0 ppm). Compare with theoretical shifts using computational tools (e.g., DFT) .
  • FT-IR : Identify carbonyl (C=O, ~1670–1715 cm⁻¹) and amine (N-H, ~3300–3400 cm⁻¹) stretches .
  • Elemental analysis : Validate C, H, N, S percentages with <0.5% deviation from theoretical values .

Advanced Research Questions

Q. How can contradictory NMR data between experimental and computational models be resolved?

  • Methodological Answer :

  • Dynamic effects : Account for solvent (DMSO-d6 vs. CDCl3) and temperature-induced shifts using variable-temperature NMR .
  • Tautomerism analysis : Investigate potential keto-enol or thione-thiol tautomerism via 2D NMR (e.g., NOESY) to confirm dominant conformers .
  • DFT refinement : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve agreement with experimental data .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Methodological Answer :

  • Stepwise monitoring : Use TLC (silica gel G/UV-254) with ethyl acetate/hexane (3:7) to track intermediate formation .
  • Counterion stabilization : Introduce HCl during final precipitation to enhance crystallinity and solubility .
  • Scale-up adjustments : Increase solvent volume by 20% to prevent side reactions (e.g., dimerization) during reflux .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

  • Methodological Answer :

  • pH stability assay : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Thermal stability : Use DSC/TGA to identify decomposition thresholds (>200°C typical for carboxamides) .
  • Light sensitivity : Conduct accelerated stability studies under UV/visible light to assess photolytic pathways .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data in preliminary assays?

  • Methodological Answer :

  • Dose-response validation : Repeat assays with logarithmic concentration gradients (1 nM–100 µM) to rule out false positives/negatives .
  • Cytotoxicity controls : Compare results with reference compounds (e.g., doxorubicin for antitumor assays) to contextualize activity .
  • Mechanistic studies : Use molecular docking to probe binding affinity with target proteins (e.g., kinase enzymes) and validate hypotheses .

Experimental Design

Q. What in vitro assays are suitable for initial pharmacological profiling?

  • Methodological Answer :

  • Antimicrobial screening : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer evaluation : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations .
  • ROS modulation : Quantify antioxidant activity via DPPH/ABTS radical scavenging assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.